1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
Overview
Description
The compound “1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The molecule also contains a methoxyphenyl group and an ethan-1-amine group.
Synthesis Analysis
Oxadiazoles can be synthesized through a variety of methods. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Chemical Reactions Analysis
The chemical reactions involving oxadiazoles can vary widely depending on the substituents attached to the oxadiazole ring .
Scientific Research Applications
Anticancer Activities
1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride and its derivatives demonstrate potential anticancer properties. A series of compounds containing the 1,2,4-oxadiazol moiety were synthesized and tested against various human cancer cell lines including breast, lung, prostate, and others. These compounds showed good to moderate activity, indicating their potential in cancer treatment strategies (Yakantham et al., 2019). Additionally, another series of oxadiazole analogues displayed antiproliferative activity against a range of NCI-60 human cell lines, suggesting their efficacy in combating different types of cancers (Ahsan & Shastri, 2015).
Antimicrobial Activities
Compounds with the 1,2,4-oxadiazol structure have also shown promise in antimicrobial applications. The synthesis of novel 1,3,4-oxadiazole derivatives demonstrated significant antimicrobial activities against a variety of microorganisms. These findings highlight the potential of these compounds in addressing microbial resistance and infections (Bektaş et al., 2007).
Nematicidal Activities
Moreover, certain 1,2,4-oxadiazole derivatives have been found to possess nematicidal activities, particularly against Bursaphelenchus xylophilus. These compounds not only demonstrated high mortality rates but also impacted the physiological activities of the nematodes, indicating their potential as nematicides (Liu et al., 2022).
Pharmacokinetic Studies
In terms of pharmacokinetics, derivatives of the 1,2,4-oxadiazol structure underwent extensive metabolic processes, primarily involving O-dealkylation and hydroxylation. Understanding these metabolic pathways is crucial for predicting drug-drug interactions and optimizing drug design for better therapeutic outcomes (Richter et al., 2019).
Mechanism of Action
Target of Action
Related compounds such as 4-methoxyphenethylamine have been shown to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine
Mode of Action
It’s worth noting that related compounds have been shown to undergo transaminase-mediated chiral selective transamination . This process involves the conversion of a prochiral ketone to a chiral amine, which could potentially be a key step in the compound’s interaction with its targets .
Biochemical Pathways
The compound’s potential inhibition of monoamine oxidase could impact several biochemical pathways, including those involving neurotransmitters such as dopamine, norepinephrine, and serotonin .
Result of Action
The potential inhibition of monoamine oxidase could have significant effects on neurotransmitter levels, potentially impacting mood and behavior .
Action Environment
It’s worth noting that related compounds have been shown to be stable under acidic, alkaline, and aqueous conditions
Properties
IUPAC Name |
1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-7(12)11-13-10(14-16-11)8-5-3-4-6-9(8)15-2;/h3-7H,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNIFZAPFMAMAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.